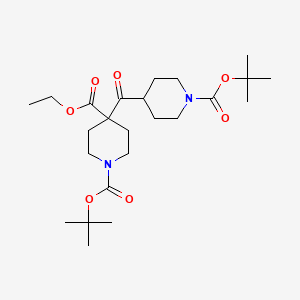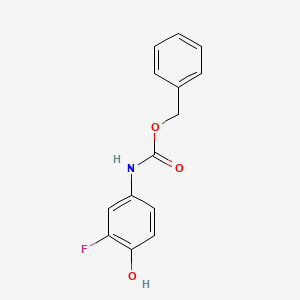
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is an organic compound that features a piperidine ring structure with tert-butyl and ethyl substituents. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting piperidine with ethyl chloroacetate to form 3-oxopiperidine.
Protection of the Amine Group: The 3-oxopiperidine is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
Final Coupling: The protected piperidine is then coupled with ethyl 4-piperidinecarboxylate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Oxidizing and Reducing Agents: Mild oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the corresponding free amine.
Substituted Piperidines: Nucleophilic substitution reactions yield various substituted piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(tert-Butyloxycarbonyl)isonipecotate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate
Uniqueness
1-Tert-butyl 4-ethyl 4-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)piperidine-1,4-dicarboxylate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection allows for more complex synthetic routes and the creation of highly functionalized molecules .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]piperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O7/c1-8-31-19(28)24(11-15-26(16-12-24)21(30)33-23(5,6)7)18(27)17-9-13-25(14-10-17)20(29)32-22(2,3)4/h17H,8-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWPOWSKIBZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033723.png)


![4-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-3-fluorophenol](/img/structure/B8033745.png)






![4-Bromo-4'-[di(p-tolyl)amino]stilbene](/img/structure/B8033809.png)


